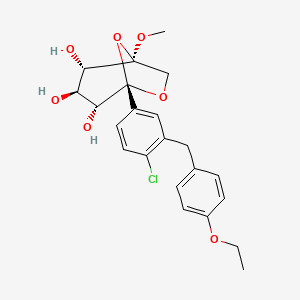

HSK0935

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWQAQJFRMQRFR-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HSK0935 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a novel small molecule compound identified as a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] SGLT2 is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal convoluted tubule of the kidney.[2][3] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By selectively targeting SGLT2, this compound offers a therapeutic mechanism for the treatment of type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering plasma glucose levels independently of insulin.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by available quantitative data, generalized experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of the SGLT2 protein. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion (glucosuria).[1][2][5] This glucosuric effect directly reduces the glucose load in the body, contributing to improved glycemic control.[3][6] The action of SGLT2 inhibitors like this compound is dependent on the plasma glucose concentration and the glomerular filtration rate; as plasma glucose levels decline, the amount of glucose excreted also decreases, which may mitigate the risk of hypoglycemia.

Signaling Pathway of Renal Glucose Reabsorption and this compound Intervention

The following diagram illustrates the physiological process of glucose reabsorption in the proximal tubule and the specific point of intervention by this compound.

Caption: this compound inhibits SGLT2, blocking glucose and sodium reabsorption.

Quantitative Data

The potency and selectivity of this compound have been characterized through in vitro assays. The following table summarizes the key quantitative findings.[1]

| Parameter | Target | Value | Significance |

| Inhibitory Potency (IC₅₀) | Human SGLT2 (hSGLT2) | 1.3 nM | Demonstrates high-affinity binding and potent inhibition of the primary therapeutic target. |

| Selectivity Ratio | hSGLT1 / hSGLT2 | 843-fold | Indicates high selectivity for SGLT2 over SGLT1, which is important for minimizing potential off-target effects related to SGLT1 inhibition in the gastrointestinal tract. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to the discovering entity. However, this section outlines generalized methodologies for the key experiments typically employed in the evaluation of SGLT2 inhibitors.

In Vitro SGLT Inhibition Assay (Generalized Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against SGLT1 and SGLT2.

-

Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells, or a similar suitable cell line, stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured under standard conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Incubation: Cells are washed with a sodium-containing buffer and then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at 37°C.

-

Substrate Addition: A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, AMG) is added to the wells. AMG is a specific substrate for SGLT transporters.

-

Uptake and Termination: The uptake of the radiolabeled substrate is allowed to proceed for a specified time. The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to vehicle-treated controls. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Urinary Glucose Excretion Study (Generalized Protocol)

This study evaluates the in vivo efficacy of the compound in promoting urinary glucose excretion in animal models.

-

Animal Acclimation: Male Sprague-Dawley rats or another appropriate species are acclimated to individual metabolic cages, which allow for the separate collection of urine and feces.

-

Baseline Measurements: Animals are fasted overnight with free access to water. Baseline urine samples are collected over a defined period to measure basal glucose excretion.

-

Compound Administration: The test compound (this compound) or vehicle is administered orally or via another relevant route at various dose levels.

-

Urine Collection: Urine is collected over a specified time course (e.g., 0-24 hours) following compound administration.

-

Sample Analysis: The volume of urine collected from each animal is measured. The glucose concentration in the urine is determined using a glucose oxidase assay or a similar quantitative method.

-

Data Analysis: The total amount of glucose excreted per unit time is calculated for each animal. The results are typically expressed as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of the compound-treated groups to the vehicle control group.

Experimental and Developmental Workflow

The preclinical to clinical development path for an SGLT2 inhibitor like this compound follows a logical progression of experiments to establish its mechanism, efficacy, and safety.

Caption: Development workflow for this compound from lab to clinical application.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor. Its mechanism of action, centered on the blockade of renal glucose reabsorption, is a well-validated approach for the management of type 2 diabetes. The high selectivity of this compound for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced likelihood of gastrointestinal side effects. In vivo studies have confirmed its ability to induce robust urinary glucose excretion.[1] This technical guide provides a foundational understanding of this compound's core mechanism for professionals engaged in diabetes research and drug development.

References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (this compound) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Glucose dynamics and mechanistic implications of SGLT2 inhibitors in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gethealthspan.com [gethealthspan.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

HSK0935: A Technical Guide to its SGLT2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

HSK0935 has emerged as a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data, experimental methodologies used for its characterization, and the underlying physiological pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound against human SGLT2 (hSGLT2) and its selectivity over human SGLT1 (hSGLT1) are critical parameters defining its therapeutic potential and safety margin. The following table summarizes the key quantitative data for this compound.

| Target | IC50 (nM) | Selectivity (hSGLT1/hSGLT2) |

| hSGLT2 | 1.3 | 843-fold |

| hSGLT1 | 1096.2 | |

| Data sourced from: Journal of Medicinal Chemistry, 2017, 60 (10), pp 4173–4184.[1] |

Mechanism of Action: SGLT2 Inhibition in the Kidneys

SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin, providing a complementary approach to existing diabetes therapies.

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Experimental Protocols for Determining SGLT2 Selectivity

The selectivity of this compound for SGLT2 over SGLT1 is determined using robust cell-based assays. The following protocol outlines a typical methodology.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound for human SGLT1 and SGLT2 and to calculate its selectivity.

Materials:

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2][3][4]

-

Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[2][3][4][5][6]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Control Inhibitors: Phlorizin (a non-selective SGLT inhibitor) and a known selective SGLT2 inhibitor (e.g., Dapagliflozin).[2][5][6]

-

Buffers: Sodium-containing Krebs-Ringer-Henseleit (KRH) buffer and sodium-free KRH buffer (with choline chloride replacing NaCl).[5]

-

Equipment: Fluorescence plate reader, cell culture incubator, multi-well plates (e.g., 96-well).

Experimental Workflow:

Caption: Workflow for a cell-based fluorescent glucose uptake assay to determine SGLT2 inhibition.

Detailed Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells under standard conditions (e.g., 37°C, 5% CO2).

-

Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

-

Assay Preparation:

-

Prepare serial dilutions of this compound and control inhibitors in KRH buffer.

-

On the day of the assay, wash the cells with KRH buffer.

-

-

Compound Incubation:

-

Glucose Uptake:

-

Termination and Measurement:

-

Terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells to release the intracellular 2-NBDG.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without cells).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both hSGLT1 and hSGLT2.

-

Calculate the selectivity by dividing the IC50 value for hSGLT1 by the IC50 value for hSGLT2.

-

This comprehensive approach, combining robust quantitative data with detailed experimental protocols and clear visualizations of the underlying mechanisms, provides a solid foundation for researchers and drug development professionals working with this compound and other SGLT2 inhibitors.

References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (this compound) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: HSK0935 (CAS Number 1638851-44-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By selectively targeting SGLT2, this compound offers a promising therapeutic approach for the management of type 2 diabetes by promoting the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion, which can be advantageous in various stages of the disease.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (fold) vs. hSGLT2 | Reference |

| Human SGLT2 (hSGLT2) | 1.3 | - | [1][2] |

| Human SGLT1 (hSGLT1) | >1096 | >843 | [2][3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage | Effect | Reference |

| Sprague-Dawley (SD) Rats | 1, 3, and 10 mg/kg | Robust urinary glucose excretion | [2][4] |

| Rhesus Monkeys | Not specified | Increased urinary glucose excretion compared to rats | [2] |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on the methodologies described in the primary literature.

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on human SGLT1 and SGLT2.

Methodology:

-

Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Inhibition Assay:

-

Cells are seeded in multi-well plates and grown to confluence.

-

On the day of the assay, the cells are washed with a sodium-containing buffer.

-

The cells are then incubated with different concentrations of this compound or vehicle control for a specified period.

-

A radiolabeled substrate, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.

-

After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

-

Detection and Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

The percentage of inhibition at each concentration of this compound is calculated relative to the control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.

-

In Vivo Urinary Glucose Excretion Study in Rats

This protocol outlines the procedure to evaluate the effect of this compound on urinary glucose excretion in a rodent model.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley (SD) rats are acclimated to the housing conditions for a week before the experiment.

-

Dosing: The rats are fasted overnight with free access to water. On the morning of the study, the rats are orally administered this compound at various doses (e.g., 1, 3, and 10 mg/kg) or the vehicle control.

-

Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages for urine collection over a specified period (e.g., 24 hours).

-

Sample Analysis: The total volume of urine collected from each rat is measured. The glucose concentration in the urine samples is determined using a glucose analyzer or a commercially available glucose assay kit.

-

Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated for each rat. The results are expressed as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The development of this compound may be in the preclinical stage, or clinical trials may be registered under a different identifier. Further information from the developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be required to ascertain its current clinical status.[2]

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1 inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation into its clinical safety and efficacy in humans is warranted.

References

HSK0935: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

[Chengdu, China] – HSK0935, a novel investigational compound, has emerged as a potent and highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2), positioning it as a potential therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action, pharmacological profile, and the experimental methodologies employed in its development.

Core Discovery and Mechanism of Action

This compound was identified and developed by Haisco Pharmaceuticals Group Co., Ltd.[1]. It belongs to a novel class of SGLT2 inhibitors characterized by a unique double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system[1]. The primary mechanism of action of this compound is the selective inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism offers a promising therapeutic strategy for improving glycemic control in individuals with type 2 diabetes.

In Vitro Pharmacology

The inhibitory potency and selectivity of this compound against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1) were evaluated in vitro. The compound demonstrated exceptional potency against hSGLT2 with a half-maximal inhibitory concentration (IC50) of 1.3 nM. Notably, this compound exhibited high selectivity, with an IC50 for hSGLT1 that was 843-fold higher than for hSGLT2, suggesting a reduced potential for side effects associated with SGLT1 inhibition, such as gastrointestinal adverse events[1].

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| hSGLT2 | 1.3 | 843-fold |

| hSGLT1 | 1096 |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in preclinical animal models, including Sprague-Dawley (SD) rats and Rhesus monkeys. In these studies, oral administration of this compound led to a robust and dose-dependent increase in urinary glucose excretion, confirming its potent SGLT2 inhibitory activity in a physiological setting[1].

Table 2: In Vivo Glucosuric Effect of this compound

| Animal Model | Route of Administration | Effect |

| Sprague-Dawley Rats | Oral | Robust urinary glucose excretion |

| Rhesus Monkeys | Oral | Significant and sustained urinary glucose excretion |

Experimental Protocols

In Vitro SGLT2 and SGLT1 Inhibition Assay

The inhibitory activity of this compound on human SGLT1 and SGLT2 was determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either hSGLT1 or hSGLT2 were utilized. The assay measured the uptake of a radiolabeled glucose analog, ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), in the presence of varying concentrations of the test compound.

Protocol:

-

Cell Culture: CHO cells stably transfected with hSGLT1 or hSGLT2 were cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: On the day of the assay, the cell monolayers were washed with a sodium-containing buffer. The cells were then incubated with various concentrations of this compound for a predetermined period.

-

Glucose Uptake: ¹⁴C-AMG was added to each well to initiate the uptake reaction.

-

Termination and Measurement: After incubation, the uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the amount of ¹⁴C-AMG taken up was quantified using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The in vivo glucosuric effect of this compound was evaluated in normal Sprague-Dawley rats and Rhesus monkeys.

Protocol (Sprague-Dawley Rats):

-

Animal Acclimation: Male Sprague-Dawley rats were acclimated to individual metabolic cages.

-

Dosing: this compound was administered orally at various doses. A vehicle control group was also included.

-

Urine Collection: Urine was collected over a 24-hour period post-dosing.

-

Glucose Measurement: The total volume of urine was measured, and the glucose concentration in the urine was determined using a glucose oxidase method.

-

Data Analysis: The total amount of glucose excreted in the urine over 24 hours was calculated for each dose group and compared to the vehicle control.

Protocol (Rhesus Monkeys):

-

Animal Handling: Conscious, chair-restrained male Rhesus monkeys were used.

-

Dosing: this compound was administered orally.

-

Urine Collection: Urine was collected at specified intervals over a defined period.

-

Glucose Measurement: Urinary glucose concentrations were measured using a validated analytical method.

-

Data Analysis: The cumulative urinary glucose excretion was calculated and plotted over time.

Signaling Pathway and Experimental Workflow

The development and evaluation of this compound followed a structured workflow from initial concept to in vivo validation.

Caption: Workflow for the discovery and preclinical evaluation of this compound.

The mechanism of action of this compound is centered on its effect on renal glucose handling.

Caption: Mechanism of action of this compound via SGLT2 inhibition in the kidney.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with a novel chemical scaffold. Preclinical data demonstrate its ability to effectively block renal glucose reabsorption, leading to significant urinary glucose excretion. These findings support the continued development of this compound as a potential new therapeutic option for the treatment of type 2 diabetes. Further clinical investigations are warranted to establish its safety and efficacy profile in humans.

References

HSK0935: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Developed for the potential treatment of type 2 diabetes, this compound has demonstrated promising preclinical activity, characterized by its strong inhibitory effect on SGLT2 and subsequent promotion of urinary glucose excretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound effectively reduces the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for type 2 diabetes.

Signaling Pathway

The inhibition of SGLT2 by this compound directly impacts glucose and sodium transport in the renal tubules. This primary action can lead to a cascade of downstream effects that contribute to glycemic control and potentially other systemic benefits.

Preclinical Data

In Vitro Activity

This compound has been shown to be a highly potent and selective inhibitor of human SGLT2 (hSGLT2). The following table summarizes its in vitro inhibitory activity.

| Target | IC₅₀ (nM) | Selectivity (fold) vs hSGLT1 |

| hSGLT2 | 1.3 | 843 |

| hSGLT1 | >1000 | - |

Table 1: In Vitro Inhibitory Activity of this compound. Data derived from in vitro assays measuring the inhibition of glucose uptake in cells expressing human SGLT1 or SGLT2.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in promoting urinary glucose excretion, a key indicator of SGLT2 inhibition.

| Animal Model | Dose | Route of Administration | Endpoint | Result |

| Sprague-Dawley Rats | Not specified | Oral | Urinary Glucose Excretion | Robust Increase |

| Rhesus Monkeys | Not specified | Oral | Urinary Glucose Excretion | Significant Increase |

Table 2: Summary of In Vivo Efficacy of this compound. These studies highlight the potent glucosuric effect of this compound in both rodent and non-human primate models. Detailed dose-response data would be available in the full preclinical study reports.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

In Vitro SGLT Inhibition Assay

The inhibitory activity of this compound on hSGLT1 and hSGLT2 was likely determined using a cell-based assay.

Protocol Details:

-

Cell Lines: CHO or HEK293 cells stably transfected with and expressing human SGLT1 or SGLT2.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

Cells are seeded in microplates and grown to confluence.

-

The cells are washed with a sodium-containing buffer.

-

This compound at various concentrations is added to the cells and incubated for a defined period.

-

A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) is added, and the uptake is allowed to proceed for a specific time.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The glucosuric effect of this compound was evaluated in animal models.

Protocol Details:

-

Animal Models: Male Sprague-Dawley rats and Rhesus monkeys are commonly used. Animals are housed individually in metabolic cages to allow for accurate urine collection.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally via gavage. A vehicle control group is included in the study design.

-

Urine Collection: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h) following compound administration. The total volume of urine is recorded.

-

Glucose Analysis: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.

-

Data Analysis: The total amount of glucose excreted in the urine is calculated by multiplying the urine volume by the glucose concentration. The results are typically expressed as mg of glucose excreted per unit of time.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Its robust in vitro activity translates to significant in vivo efficacy in promoting urinary glucose excretion in relevant animal models. The insulin-independent mechanism of action, coupled with its high selectivity, suggests a favorable therapeutic profile. Further investigation into its pharmacokinetic and safety profiles will be essential for its continued clinical development.

Note: This technical guide is based on publicly available preclinical data. More detailed information on experimental protocols, additional efficacy and safety studies, and pharmacokinetic data would be contained within the full study reports and regulatory submissions.

HSK0935 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for HSK0935, a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). The document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies for crucial validation experiments, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: SGLT2

This compound is a novel C-aryl glucoside derivative that has demonstrated significant potential as a therapeutic agent for type 2 diabetes. Its primary pharmacological target is the sodium-dependent glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By selectively inhibiting SGLT2, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 an attractive target for the management of hyperglycemia in type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data that validate the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 (hSGLT2) | 1.3 | 843-fold |

| Human SGLT1 (hSGLT1) | 1096 |

Data sourced from Li et al., 2017.[1]

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley (SD) Rats (24-hour Urinary Glucose Excretion)

| Treatment Group | Dose (mg/kg) | Urinary Glucose Excretion (mg/24h) |

| Vehicle Control | - | Undetectable |

| This compound | 1 | 1530 ± 210 |

| This compound | 3 | 2560 ± 350 |

| This compound | 10 | 3210 ± 420 |

Data represents mean ± SD. Sourced from preclinical studies.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the renal glucose reabsorption pathway mediated by SGLT2. The following diagram illustrates this pathway and the mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments that validate the target engagement and efficacy of this compound are provided below. These protocols are based on standard practices for the evaluation of SGLT2 inhibitors.

In Vitro SGLT2 Inhibition Assay

This assay determines the inhibitory potency (IC50) of this compound on human SGLT2. A common method involves the use of a cell line stably expressing the target transporter and a fluorescent glucose analog.

Objective: To quantify the concentration-dependent inhibition of human SGLT2 by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT2 (hSGLT2).

-

Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

-

Test Compound: this compound, dissolved in DMSO to create a stock solution and serially diluted to desired concentrations.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Control Inhibitor: A known SGLT2 inhibitor (e.g., Dapagliflozin).

-

96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.

-

Fluorescence Plate Reader.

Workflow Diagram:

References

HSK0935: A Technical Overview of its Effects on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document provides an in-depth technical guide on the effects of this compound on glucose metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, this compound effectively blocks glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels. This insulin-independent mechanism of action makes it an attractive therapeutic agent for the management of type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition by this compound

Caption: Mechanism of this compound action in the renal proximal tubule.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (fold) |

| hSGLT2 | 1.3 | - |

| hSGLT1 | >1000 | 843 |

IC50: Half-maximal inhibitory concentration. Data from in vitro assays using cells expressing human SGLT1 and SGLT2.

Table 2: Effect of this compound on Urinary Glucose Excretion in Animal Models

| Species | Dose (mg/kg) | Route | 24h Urinary Glucose Excretion (g) |

| Sprague-Dawley Rats | 1 | Oral | Data not available in abstract |

| Sprague-Dawley Rats | 3 | Oral | Data not available in abstract |

| Sprague-Dawley Rats | 10 | Oral | Data not available in abstract |

| Rhesus Monkeys | 1 | Oral | Data not available in abstract |

| Rhesus Monkeys | 3 | Oral | Data not available in abstract |

| Rhesus Monkeys | 10 | Oral | Data not available in abstract |

Note: While the source article mentions robust urinary glucose excretion in both species, the specific quantitative values at different dosages were not available in the abstract. Access to the full publication is required for these details.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used to assess the efficacy of this compound, based on standard practices for SGLT2 inhibitor evaluation.

In Vitro SGLT Inhibition Assay

This experiment is designed to determine the potency and selectivity of this compound against human SGLT1 and SGLT2 transporters.

Caption: Workflow for the in vitro SGLT inhibition assay.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are then transiently or stably transfected with expression vectors containing the cDNA for human SGLT1 or SGLT2.

-

Inhibition Assay: Transfected cells are seeded in 96-well plates. On the day of the assay, the cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with various concentrations of this compound for a predetermined period.

-

Glucose Uptake Measurement: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells, and the plates are incubated to allow for transporter-mediated uptake.

-

Data Analysis: After incubation, the cells are washed to remove excess radiolabel, lysed, and the intracellular radioactivity is quantified using a scintillation counter. The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. IC50 values are then determined by fitting the data to a four-parameter logistic equation using appropriate software.

In Vivo Urinary Glucose Excretion Study in Rodents

This experiment evaluates the in vivo efficacy of this compound in promoting urinary glucose excretion in a diabetic or non-diabetic rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are often used. For studies in a diabetic model, diabetes can be induced by an injection of streptozotocin.

-

Acclimatization and Dosing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. After an acclimatization period, rats are fasted overnight and then administered a single oral dose of this compound or vehicle.

-

Glucose Challenge: Following drug administration, a glucose challenge (e.g., 2 g/kg, oral gavage) is often performed to ensure sufficient glucose filtration by the kidneys.

-

Urine Collection and Analysis: Urine is collected over a specified period, typically 24 hours. The total volume of urine is recorded, and the glucose concentration is measured using a glucose oxidase method or a clinical chemistry analyzer.

-

Data Calculation: The total amount of glucose excreted in the urine over the collection period is calculated by multiplying the urine volume by the glucose concentration.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that has demonstrated significant effects on glucose metabolism in preclinical models, primarily through the induction of urinary glucose excretion. Its insulin-independent mechanism of action positions it as a promising candidate for the treatment of type 2 diabetes. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are necessary to fully elucidate its therapeutic potential in humans. The experimental protocols described herein provide a framework for the continued evaluation of this compound and other novel SGLT2 inhibitors.

Off-Target Activity Screening of HSK0935: A Technical Guide

Disclaimer: Information regarding a specific compound designated "HSK0935" is not publicly available. This document serves as a representative technical guide for the off-target activity screening of a hypothetical kinase inhibitor, herein referred to as this compound, intended for researchers, scientists, and drug development professionals. The data presented is illustrative and not factual.

This guide provides a comprehensive overview of the essential methodologies and data interpretation for assessing the off-target activity of a novel kinase inhibitor. Proactive and thorough off-target screening is critical for predicting potential adverse effects and ensuring the safety and selectivity of a drug candidate.[1][2]

Quantitative Off-Target Profile of this compound

The primary assessment of off-target activity involves screening the compound against a broad panel of kinases. This provides a quantitative measure of selectivity and identifies potential off-target liabilities.

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of 10 representative kinases. The primary target is designated as Kinase A. The screening was performed at a 1 µM concentration of this compound.

| Kinase Target | Family | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A (Primary Target) | AGC | 98% | 5 |

| Kinase B | CMGC | 85% | 75 |

| Kinase C | TK | 52% | 950 |

| Kinase D | CAMK | 30% | > 10,000 |

| Kinase E | TKL | 15% | > 10,000 |

| Fyn | Src (TK) | 65% | 450 |

| Lck | Src (TK) | 58% | 800 |

| Yes | Src (TK) | 49% | 1,200 |

| hERG | Ion Channel | 12% | > 10,000 |

| CYP3A4 | Enzyme | 5% | > 10,000 |

Data is illustrative. IC50 values are determined for kinases with >50% inhibition at 1 µM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of off-target screening results.

2.1. Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

Methodology: Caliper Mobility-Shift Assay

-

Reagent Preparation: Kinase, substrate (peptide), and ATP are prepared in a kinase-specific buffer. This compound is serially diluted in DMSO to create a concentration gradient.

-

Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and this compound. The reaction is typically performed in a 384-well plate.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by the addition of a termination buffer.

-

Electrophoresis: The reaction products (phosphorylated and non-phosphorylated substrate) are separated by microfluidic capillary electrophoresis. The separation is based on the change in charge and size of the substrate upon phosphorylation.

-

Data Analysis: The amounts of phosphorylated and non-phosphorylated substrate are quantified. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2.2. Cellular Target Engagement Assay

Objective: To confirm the interaction of this compound with potential off-targets in a cellular context.

Methodology: NanoBRET™ Target Engagement Assay

-

Cell Line Preparation: A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

-

Compound Treatment: The transfected cells are plated and treated with a range of this compound concentrations.

-

Tracer Addition: A fluorescent energy transfer tracer that binds to the kinase active site is added to the cells.

-

BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured. In the absence of the inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal. This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

-

Data Analysis: The BRET ratio is calculated, and the data is used to generate a concentration-response curve to determine the IC50 value for target engagement in live cells.

2.3. Safety Pharmacology Core Battery

Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[2][3][4]

Methodology: In vivo studies are conducted in accordance with ICH S7A guidelines.[4]

-

Central Nervous System (CNS) Assessment: A functional observational battery (FOB) is performed in rodents to detect any effects on behavior, locomotion, and coordination.

-

Cardiovascular System Assessment: Conscious, telemetered canines are used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of this compound. This allows for the detection of potential effects on cardiac function, such as QT interval prolongation.

-

Respiratory System Assessment: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume to assess for any adverse respiratory effects.

Visualizing Workflows and Pathways

3.1. Off-Target Screening Workflow

The following diagram illustrates a typical workflow for the comprehensive screening of off-target activities of a kinase inhibitor.

3.2. Hypothetical Off-Target Signaling Pathway: Src Family Kinase

Based on the illustrative data in Table 1, this compound shows moderate off-target activity against Src family kinases (Fyn, Lck, Yes). The following diagram depicts a simplified signaling pathway involving Src, which could be unintentionally modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for HSK0935: A Potent and Selective SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to HSK0935 and SGLT2 Inhibition

This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a key protein located in the proximal tubules of the kidneys, where it is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[1] In conditions such as type 2 diabetes, the expression and activity of SGLT2 can be elevated, contributing to persistent high blood sugar levels.[1] By inhibiting SGLT2, this compound blocks this glucose reabsorption, leading to increased excretion of glucose in the urine and consequently lowering blood glucose levels.[1] This mechanism of action is independent of insulin, providing a distinct therapeutic approach for managing hyperglycemia.

The development of robust and reproducible in vitro assays is fundamental for the discovery and characterization of novel SGLT2 inhibitors like this compound. These assays are essential for determining the potency, selectivity, and mechanism of action of new chemical entities.

Quantitative Data Summary for this compound

The following table summarizes the in vitro inhibitory activity of this compound against human SGLT2 (hSGLT2) and its selectivity over the related transporter SGLT1 (hSGLT1).

| Compound | Target | IC50 (nM) | Selectivity (hSGLT1/hSGLT2) | Reference |

| This compound | hSGLT2 | 1.3 | 843-fold | [2] |

Signaling Pathway and Mechanism of Action

SGLT2 facilitates the transport of glucose from the tubular lumen into epithelial cells against a concentration gradient by coupling it with the transport of sodium ions down their electrochemical gradient. This sodium gradient is actively maintained by the Na+/K+-ATPase pump located on the basolateral membrane of the cell. SGLT2 inhibitors like this compound competitively bind to the SGLT2 protein, thereby preventing the binding of sodium and glucose and blocking their reabsorption.

// Connections Lumen_Glucose -> SGLT2 [arrowhead=none, color="#5F6368"]; Lumen_Na -> SGLT2 [arrowhead=none, color="#5F6368"]; SGLT2 -> Cell_Glucose [label=" Co-transport", fontsize=8, fontcolor="#202124", color="#5F6368"]; SGLT2 -> Cell_Na [color="#5F6368"]; Cell_Na -> NaK_ATPase [color="#5F6368"]; NaK_ATPase -> Blood_Na [color="#5F6368"]; Blood_K -> NaK_ATPase [color="#5F6368"]; Cell_Glucose -> Blood_Glucose [label=" GLUT2 (facilitated diffusion)", fontsize=8, fontcolor="#202124", color="#5F6368"]; this compound -> SGLT2 [label=" Inhibition", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Experimental Protocols

Cell-Based SGLT2 Inhibitory Activity Assay using a Fluorescent Glucose Analog

This protocol describes a non-radioactive method for determining the inhibitory activity of compounds against SGLT2 using a cell line stably expressing human SGLT2 (e.g., HEK293-hSGLT2) or a human kidney proximal tubule cell line that endogenously expresses SGLT2 (e.g., HK-2). The assay measures the uptake of the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[1][3][4][5]

Materials:

-

HEK293 cells stably expressing hSGLT2 or HK-2 cells

-

Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, penicillin-streptomycin)

-

Krebs-Ringer-Henseleit (KRH) buffer

-

Sodium-free KRH buffer (NaCl replaced with choline chloride)

-

2-NBDG

-

This compound or other test compounds

-

Phlorizin (non-selective SGLT inhibitor for control)

-

DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Caption: Workflow for the 2-NBDG glucose uptake assay to screen for SGLT2 inhibitors.

Procedure:

-

Cell Culture:

-

Culture HEK293-hSGLT2 or HK-2 cells in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.[1]

-

Seed the cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to grow to a confluent monolayer (typically 24-48 hours).[1][6]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and control compounds (e.g., Phlorizin) in DMSO.

-

Perform a serial dilution of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.5%) to avoid cellular toxicity.

-

-

Glucose Uptake Assay:

-

On the day of the assay, carefully wash the confluent cell monolayers twice with pre-warmed KRH buffer.[1]

-

Add the KRH buffer containing the various concentrations of the test compound (this compound) or vehicle (DMSO) to the respective wells.

-

Include the following control wells:

-

Total Uptake: Cells with vehicle only (in normal KRH buffer).

-

Non-specific Uptake: Cells with vehicle in sodium-free KRH buffer.

-

Positive Control: Cells with a known SGLT2 inhibitor (e.g., 100 µM Phlorizin).[3]

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.[1]

-

To initiate the glucose uptake, add 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[1]

-

Incubate the plate at 37°C for 30-60 minutes.[1]

-

Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells using a suitable lysis buffer.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no cells.

-

Calculate the SGLT2-specific glucose uptake by subtracting the average fluorescence of the non-specific uptake wells from the total uptake wells.

-

Determine the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific uptake.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

-

By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and other potential SGLT2 inhibitors, facilitating the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (this compound) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay: SGLT2 Inhibition Assay: For sodium-dependent glucose transport assay, cells expressing hSGLT2 were seeded into a 96-well culture plate at a de... - ChEMBL [ebi.ac.uk]

Application Notes and Protocols for In Vivo Diabetes Models: HSK0935

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes this compound a promising therapeutic agent for the management of type 2 diabetes mellitus.[1] Preclinical studies in Sprague-Dawley (SD) rats and Rhesus monkeys have demonstrated the potential of this compound to induce robust urinary glucose excretion.[1]

These application notes provide detailed protocols for establishing and utilizing in vivo models of diabetes to evaluate the efficacy of SGLT2 inhibitors like this compound. The protocols are based on established methodologies for inducing diabetes in rodents and non-human primates and for assessing key diabetic parameters.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the inhibition of SGLT2 in the kidneys. This leads to a reduction in the renal threshold for glucose and promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.

Data Presentation

While specific quantitative data for this compound from in vivo studies is not publicly available, the following tables illustrate the expected outcomes based on studies of other SGLT2 inhibitors in rodent models of diabetes.

Table 1: Effect of SGLT2 Inhibitors on Urinary Glucose Excretion in a Rodent Model of Type 2 Diabetes

| Treatment Group | Dose (mg/kg) | 24-Hour Urinary Glucose Excretion (mg/24h) |

| Vehicle Control | - | 50 ± 15 |

| SGLT2 Inhibitor (e.g., Empagliflozin) | 1 | 1500 ± 250 |

| SGLT2 Inhibitor (e.g., Empagliflozin) | 3 | 3500 ± 400 |

| SGLT2 Inhibitor (e.g., Empagliflozin) | 10 | 5000 ± 550 |

Data are presented as mean ± standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

Table 2: Effect of SGLT2 Inhibitors on Blood Glucose Levels in a Rodent Model of Type 2 Diabetes

| Treatment Group | Dose (mg/kg) | Baseline Blood Glucose (mg/dL) | Blood Glucose after 4 weeks (mg/dL) |

| Vehicle Control | - | 450 ± 50 | 475 ± 60 |

| SGLT2 Inhibitor (e.g., Dapagliflozin) | 1 | 460 ± 55 | 300 ± 45 |

| SGLT2 Inhibitor (e.g., Dapagliflozin) | 5 | 455 ± 50 | 220 ± 40 |

| SGLT2 Inhibitor (e.g., Dapagliflozin) | 10 | 465 ± 60 | 180 ± 35 |

Data are presented as mean ± standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

Experimental Protocols

The following are detailed template protocols for evaluating the in vivo efficacy of SGLT2 inhibitors like this compound in common diabetes models.

Protocol 1: Streptozotocin-Induced Diabetes in Sprague-Dawley Rats

This model is suitable for studying type 1 diabetes, but with modifications such as a high-fat diet, it can also be used to model type 2 diabetes.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

High-fat diet (optional, for type 2 diabetes model)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood glucose meter and test strips

-

Metabolic cages for urine collection

-

Urinary glucose assay kit

Procedure:

-

Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.

-

Induction of Diabetes:

-

For a type 1 model, fast the rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).

-

For a type 2 model, feed the rats a high-fat diet for 4-8 weeks prior to a lower dose of STZ (e.g., 35 mg/kg, i.p.).

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.

-

Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

-

-

Drug Administration:

-

Randomly assign diabetic rats to treatment groups (vehicle control, this compound at various doses).

-

Administer this compound or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).

-

-

Monitoring:

-

Measure body weight and food and water intake weekly.

-

Monitor fasting blood glucose levels weekly.

-

-

Urinary Glucose Excretion:

-

At the end of the study, place rats in individual metabolic cages for 24-hour urine collection.

-

Measure the total volume of urine collected.

-

Determine the glucose concentration in the urine using a commercially available glucose assay kit.

-

Calculate the total urinary glucose excretion (mg/24h).

-

-

Data Analysis:

-

Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Protocol 2: High-Fructose Diet-Induced Diabetes in Rhesus Monkeys

This model mimics the development of type 2 diabetes in humans due to dietary factors.

Materials:

-

Adult Rhesus monkeys

-

High-fructose diet

-

This compound

-

Vehicle

-

Blood collection supplies

-

Equipment for measuring blood glucose and insulin

-

Metabolic cages for urine collection

-

Urinary glucose assay kit

Procedure:

-

Baseline Characterization:

-

House monkeys in a controlled environment and feed them a standard diet.

-

Perform a baseline assessment of body weight, fasting blood glucose, and fasting insulin levels.

-

-

Induction of Diabetes:

-

Switch the monkeys to a high-fructose diet for a prolonged period (e.g., 6-12 months).

-

Monitor for the development of insulin resistance and hyperglycemia.

-

-

Confirmation of Diabetic State:

-

Monkeys exhibiting consistently elevated fasting blood glucose and insulin levels are considered to have diet-induced diabetes.

-

-

Drug Administration:

-

Randomly assign diabetic monkeys to treatment groups.

-

Administer this compound or vehicle orally once daily.

-

-

Monitoring and Sample Collection:

-

Monitor body weight regularly.

-

Collect blood samples at specified intervals to measure fasting blood glucose and insulin.

-

-

Urinary Glucose Excretion:

-

Acclimate monkeys to metabolic cages.

-

Collect urine over a 24-hour period.

-

Measure urine volume and glucose concentration to determine total urinary glucose excretion.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical tests for non-human primate studies.

-

Protocol 3: 24-Hour Urinary Glucose Excretion Assay

Materials:

-

Metabolic cages

-

Urine collection tubes

-

Glucose assay kit (colorimetric or enzymatic)

-

Spectrophotometer or plate reader

-

Standard glucose solutions

Procedure:

-

Urine Collection:

-

Place the animal in a metabolic cage designed to separate urine and feces.

-

Provide ad libitum access to food and water.

-

Collect urine over a 24-hour period in a collection tube, which may contain a preservative to prevent glucose degradation.

-

-

Sample Preparation:

-

Measure the total volume of urine collected.

-

If the urine contains sediment, centrifuge a small aliquot to obtain a clear supernatant.

-

-

Glucose Measurement:

-

Follow the instructions provided with the commercial glucose assay kit.

-

Typically, this involves preparing a standard curve using solutions of known glucose concentrations.

-

Add a small volume of the urine sample (and standards) to a microplate well.

-

Add the enzyme/reagent mixture from the kit to each well.

-

Incubate the plate for the recommended time and temperature.

-

Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.

-

-

Calculation:

-

Use the standard curve to determine the glucose concentration in the urine sample.

-

Calculate the total 24-hour urinary glucose excretion using the following formula:

-

Total UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)

-

-

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound and other SGLT2 inhibitors in established animal models of diabetes. These studies are crucial for determining the efficacy, dose-response relationship, and overall pharmacological profile of novel anti-diabetic compounds. While specific quantitative data for this compound is limited in the public domain, the methodologies described herein are standard in the field and will enable researchers to generate the necessary data for preclinical drug development.

References

Application Notes and Protocols for HSK0935 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of HSK0935, a potent and selective SGLT2 inhibitor, in rodent models for preclinical research. The protocols outlined below are based on available data for the study of its pharmacokinetics, efficacy, and safety.

Overview of this compound

This compound is a novel small molecule inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys.[1] By selectively targeting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising candidate for the treatment of type 2 diabetes mellitus. Preclinical studies in rodent models are crucial for evaluating its therapeutic potential and safety profile before advancing to clinical trials.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rodent models. This information is critical for dose selection and study design.

Table 1: In Vivo Efficacy of this compound in Sprague-Dawley Rats

| Dose (oral) | Effect | Animal Model | Reference |

| 1 mg/kg | Robust urinary glucose excretion | Sprague-Dawley Rats | MedChemExpress |

| 3 mg/kg | Robust urinary glucose excretion | Sprague-Dawley Rats | MedChemExpress |

| 10 mg/kg | Robust urinary glucose excretion | Sprague-Dawley Rats | MedChemExpress |

| 10 mg/kg | Significant increase in urine volume | Sprague-Dawley Rats | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)

| Dose | Cmax | AUC | t1/2 | Reference |

| 10 mg/kg | 1247 ng/mL | 10832 ng·h/mL | 3.28 h | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)

| Dose | Cmax | AUC | t1/2 | Reference |

| 1 mg/kg | 678 ng/mL | 1390 ng·h/mL | 2.32 h | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration in rodent models are provided below.

Pharmacokinetic Studies in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle for dissolution (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Dosing gavage needles (for oral administration)

-

Syringes and infusion pumps (for intravenous administration)

-

Blood collection supplies (e.g., EDTA tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 10 mg/kg doses).

-

Administration:

-

Oral (PO): Administer a single dose of this compound suspension via oral gavage to a cohort of rats. A typical volume is 10 mL/kg.

-

Intravenous (IV): Administer a single dose of this compound solution via a tail vein infusion to a separate cohort of rats. A typical infusion volume is 5 mL/kg.

-

-

Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

Efficacy Studies in a Diabetic Rodent Model

Objective: To evaluate the glucose-lowering efficacy of this compound in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Materials:

-

This compound

-

Vehicle for dissolution

-

Diabetic rodent model (e.g., male db/db mice, 8-10 weeks old)

-

Blood glucose meter and test strips

-

Metabolic cages for urine collection

Protocol:

-

Animal Acclimation and Baseline Measurement: Acclimate diabetic mice to individual housing in metabolic cages. Measure baseline blood glucose levels and 24-hour urinary glucose excretion for at least 3 days.

-

Dose Preparation: Prepare this compound suspensions at various concentrations (e.g., 1, 3, and 10 mg/kg).

-

Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).

-

Monitoring:

-

Blood Glucose: Monitor blood glucose levels at regular intervals (e.g., daily, before and after dosing).

-

Urinary Glucose Excretion: Collect urine over 24-hour periods at selected time points (e.g., day 1, 7, and 14) and measure the total glucose excreted.

-

Body Weight and Food/Water Intake: Monitor these parameters daily.

-

-

Data Analysis: Compare the changes in blood glucose levels and urinary glucose excretion between the this compound-treated groups and the vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: Mechanism of action of this compound as an SGLT2 inhibitor in the kidney.

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Caption: Logical flow of an efficacy study for this compound in a diabetic mouse model.

References

Application Notes and Protocols for Measuring HSK0935 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes.[1] Accurate and reproducible measurement of this compound efficacy in a cellular context is critical for its preclinical and clinical development.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays that measure the inhibition of SGLT2-mediated glucose uptake. The protocols are designed to be adaptable for both compound screening and detailed characterization of inhibitor potency and selectivity.

Data Presentation

The efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against human SGLT2 (hSGLT2) and its selectivity relative to human SGLT1 (hSGLT1). The following table summarizes the key quantitative data for this compound.

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | hSGLT2 | 1.3 | 843-fold |

| This compound | hSGLT1 | 1096.4 |

Note: The hSGLT1 IC50 value is calculated based on the reported hSGLT2 IC50 and the selectivity ratio.

Signaling Pathways and Mechanisms

SGLT2 Mechanism of Action and Inhibition

SGLT2 is a transmembrane protein located in the apical membrane of the proximal convoluted tubule cells in the kidney. It actively transports glucose from the glomerular filtrate back into the bloodstream, a process coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. This compound, as a selective SGLT2 inhibitor, competitively binds to the transporter, blocking glucose reabsorption and leading to increased urinary glucose excretion.

References

HSK0935: Application Notes and Protocols for Studying Renal Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] SGLT2 is predominantly expressed in the proximal convoluted tubules and is accountable for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors like this compound a significant area of research for the treatment of type 2 diabetes mellitus. These application notes provide detailed protocols for utilizing this compound as a tool to study renal glucose transport in both in vitro and in vivo models.

Mechanism of Action

This compound selectively targets and inhibits the SGLT2 protein located on the apical membrane of the proximal tubule cells in the kidney. This inhibition prevents the cotransport of sodium and glucose from the tubular fluid back into the bloodstream, resulting in glycosuria. The high selectivity of this compound for SGLT2 over SGLT1, which is primarily found in the small intestine, minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line | Target |

| IC50 | 1.3 nM | CHO | hSGLT2 |

| Selectivity (SGLT1/SGLT2) | 843-fold | CHO | hSGLT1/hSGLT2 |

Table 1: In vitro inhibitory activity and selectivity of this compound.

In Vivo Efficacy of this compound

| Animal Model | Dose (mg/kg) | Effect on Urinary Glucose Excretion |

| Sprague-Dawley Rats | 1, 3, 10 | Robust urinary glucose excretion |

| Rhesus Monkeys | Not Specified | Increased urinary glucose excretion |

Table 2: In vivo effects of this compound on urinary glucose excretion in animal models.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay using CHO Cells Stably Expressing hSGLT2

This protocol describes a method to determine the inhibitory activity of this compound on human SGLT2 expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cells stably expressing human SGLT2 (CHO-hSGLT2)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, and a selection antibiotic)

-

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer with 140 mM NaCl)

-

Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride)

-

[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG)

-

This compound

-

Phlorizin (a non-selective SGLT inhibitor for control)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture CHO-hSGLT2 cells in a humidified incubator at 37°C with 5% CO₂. Seed the cells into a 96-well plate and grow to confluence.

-